

Commercial Availability and Synthetic Utility of (r)-Benzylloxymethyl-oxirane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (r)-Benzylloxymethyl-oxirane

Cat. No.: B083310

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(r)-Benzylloxymethyl-oxirane, also widely known as (R)-(-)-Benzyl glycidyl ether, is a valuable chiral building block in modern organic synthesis. Its utility is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the enantioselective synthesis of various therapeutic agents, most notably beta-adrenergic receptor blockers (β -blockers). This technical guide provides an in-depth overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and application in the preparation of bioactive molecules.

Commercial Availability and Key Specifications

(r)-Benzylloxymethyl-oxirane is readily available from a multitude of chemical suppliers. The compound is typically offered at purities exceeding 98%, with high enantiomeric excess. Below is a summary of typical product specifications from various commercial vendors.

Supplier	Purity/Assay	Enantiomeric Excess (ee)	CAS Number	Molecular Formula	Key Physical Properties
Sigma-Aldrich	≥99%	Not specified	14618-80-5	C ₁₀ H ₁₂ O ₂	Density: 1.077 g/mL at 25 °C, Refractive Index: n _{20/D} 1.517
Thermo Scientific	98+%	Not specified	14618-80-5	C ₁₀ H ₁₂ O ₂	Refractive Index: 1.5160-1.5200 @ 20°C, Optical Rotation: -5.2 ± 0.2° (c=5 in toluene)[1]
ChemScene	≥98%	Not specified	14618-80-5	C ₁₀ H ₁₂ O ₂	Storage: 4°C
Tokyo Chemical Industry (TCI)	>98.0% (GC)	Not specified	14618-80-5	C ₁₀ H ₁₂ O ₂	
Home Sunshine Pharma	≥99.0%	Not specified	14618-80-5	C ₁₀ H ₁₂ O ₂	Appearance: Colorless to light yellow liquid, Boiling Point: 130°C (0.1 mmHg) [2]
Shijiazhuang Dingmin Pharmaceutical Sciences	99% Min	Not specified	14618-80-5	C ₁₀ H ₁₂ O ₂	Appearance: Light Yellow Liquid, Optical Rotation: -5.4

(c=5 in
toluene)[3]

Synthetic Applications in Drug Development

The primary application of **(R)-Benzylloxymethyl-oxirane** in drug development lies in its role as a chiral electrophile. The strained oxirane ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of new stereocenters. This reactivity is harnessed in the synthesis of a variety of chiral molecules, particularly the (S)-enantiomers of β -blockers, which are known to possess the desired therapeutic activity.

A prominent example is the synthesis of (S)-propranolol, a widely used β -blocker for treating hypertension and other cardiovascular conditions. The synthesis involves the nucleophilic ring-opening of a chiral glycidyl ether intermediate with isopropylamine.

Experimental Protocols

Protocol 1: Synthesis of Racemic Benzyl Glycidyl Ether

This protocol describes a general method for the synthesis of the racemic mixture of benzyl glycidyl ether, from which the (R)-enantiomer can be obtained through chiral resolution.

Materials:

- Benzyl alcohol
- Epichlorohydrin
- Toluene
- Tin (IV) tetrachloride (SnCl_4)
- 50% (w/w) Sodium hydroxide (NaOH) solution
- Phase-transfer catalyst (e.g., PEG-200)
- Sodium dihydrogen phosphate

- Deionized water

Procedure:

- To a 2L reaction flask, add 300g of benzyl alcohol, 90g of toluene, and 3g of tin (IV) tetrachloride.[\[4\]](#)
- Stir the mixture and heat to 60°C.
- Maintain the temperature at 60°C and add 171g of epichlorohydrin dropwise over 4 hours.[\[4\]](#)
- After the addition is complete, continue stirring at 60°C for an additional 7 hours.[\[4\]](#)
- Upon completion of the reaction, recover unreacted epichlorohydrin and benzyl alcohol via vacuum distillation followed by steam distillation.[\[4\]](#)
- The remaining product is the chlorohydrin benzyl ether intermediate.
- Increase the temperature of the intermediate to 90°C and add 1.5g of PEG-200.
- Add 200g of 50% (w/w) NaOH solution dropwise over 3 hours while maintaining the temperature at 90°C.[\[4\]](#)
- After the addition, add 200g of 80°C deionized water, stir, and then add 5g of sodium dihydrogen phosphate to adjust the pH to 6-7.[\[4\]](#)
- Allow the layers to separate and remove the lower aqueous layer.
- Wash the organic layer again with 200g of 80°C deionized water, allow to settle, and remove the aqueous layer.[\[4\]](#)
- Dehydrate and remove the solvent under reduced pressure (15 Torr) at 120°C.[\[4\]](#)
- Filter the final product to obtain racemic benzyl glycidyl ether.

Protocol 2: Enantioselective Synthesis of (S)-Propranolol via Ring-Opening of a Glycidyl Ether

Intermediate

This protocol details the synthesis of (S)-propranolol starting from α -naphthol, which first forms the glycidyl ether intermediate. The key ring-opening step with isopropylamine is directly applicable to **(R)-Benzylloxymethyl-oxirane** for the synthesis of other analogous β -blockers.

Materials:

- α -Naphthol
- Epichlorohydrin
- Potassium hydroxide (KOH)
- Dimethyl sulfoxide (DMSO)
- Isopropylamine
- Chloroform
- Sodium sulfate

Procedure:

- Formation of α -Naphthyl Glycidyl Ether:
 - To a solution of 1-naphthol (7.2 g, 0.05 mol) in DMSO (20 ml), add powdered KOH (5 g) and stir the mixture for 30 minutes at room temperature.[5]
 - Slowly add epichlorohydrin (12 ml, 0.15 mol) over 45 minutes and continue stirring at room temperature for 6 hours.[5]
 - Quench the reaction with water (50 ml) and extract with chloroform (2 x 75 ml).[5]
 - Wash the combined organic layers with sodium hydroxide solution (2 x 30 ml) and then with water (5 x 100 ml).[5]
 - Dry the organic layer over sodium sulfate, filter, and concentrate to yield α -naphthyl glycidyl ether.[5]

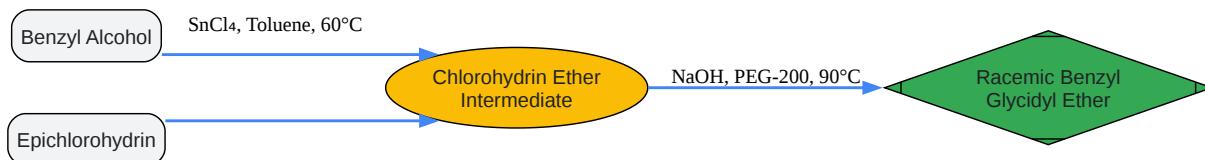
- Ring-Opening with Isopropylamine to form (S)-Propranolol:
 - This step typically involves a chiral catalyst for enantioselectivity if starting from the racemic glycidyl ether. For the synthesis of (S)-propranolol, a chiral complex such as $Zn(NO_3)_2/(+)$ -tartaric acid can be used.[\[5\]](#)
 - Stir the α -naphthyl glycidyl ether with the chiral catalyst in DMSO for 15 minutes.
 - Add an excess of isopropylamine to the reaction vessel and reflux for 24 hours to yield (S)-propranolol.[\[5\]](#)
 - The work-up and purification would involve standard extraction and crystallization procedures to isolate the final product.

Protocol 3: Purification by Flash Column Chromatography

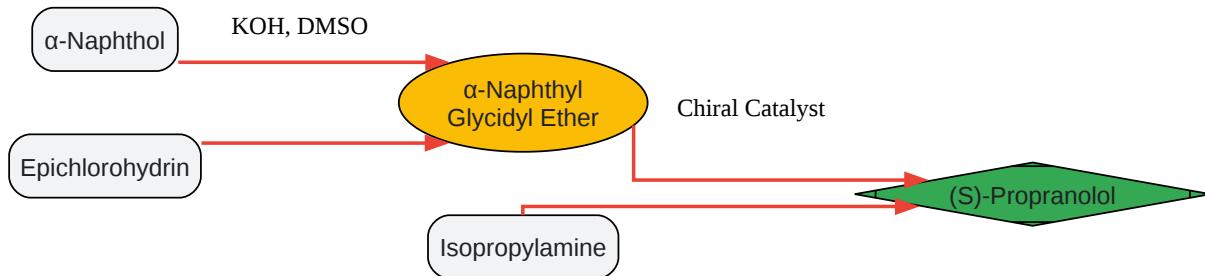
Flash column chromatography is a standard method for purifying **(r)-Benzylloxymethyl-oxirane** and its reaction products.

Materials:

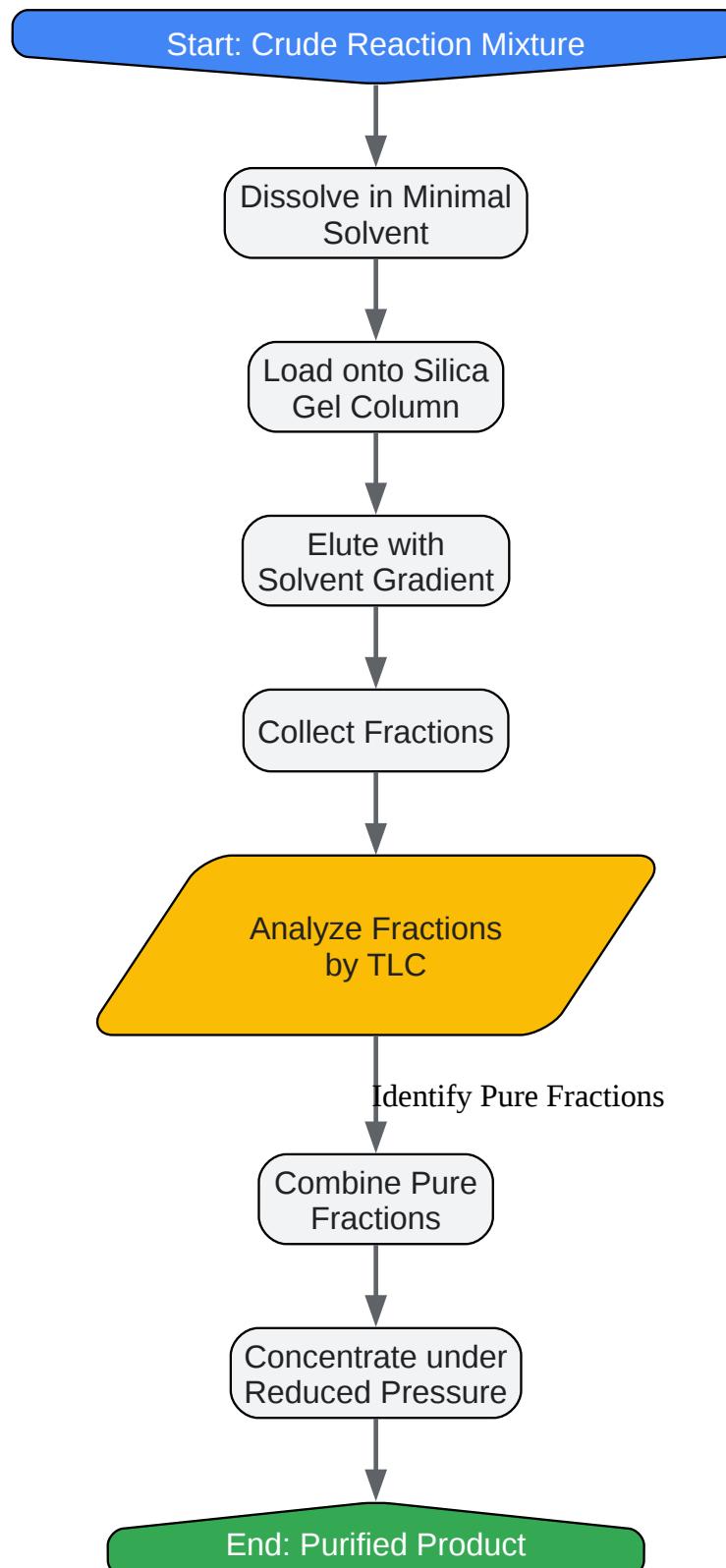
- Silica gel (230-400 mesh)
- Eluent (e.g., a mixture of hexanes and ethyl acetate)
- Compressed air or nitrogen source
- Chromatography column


Procedure:

- Column Packing:
 - Securely clamp a chromatography column in a vertical position.
 - Add a small plug of cotton or glass wool to the bottom of the column.


- Add a layer of sand over the plug.
- Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly.
- Add another layer of sand on top of the silica gel.
- Sample Loading:
 - Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
 - Carefully apply the sample solution to the top of the silica gel bed.
- Elution and Fraction Collection:
 - Gently add the eluent to the top of the column.
 - Apply pressure to the top of the column to force the eluent through the silica gel at a controlled rate.
 - Collect fractions in separate test tubes or flasks as the solvent elutes from the bottom of the column.
 - Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the desired compound.
- Isolation:
 - Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Synthetic Pathway and Reaction Mechanism Diagrams


The following diagrams, generated using the DOT language, illustrate the key synthetic pathways discussed.

[Click to download full resolution via product page](#)

Caption: Synthesis of Racemic Benzyl Glycidyl Ether.

[Click to download full resolution via product page](#)

Caption: Enantioselective Synthesis of (S)-Propranolol.

[Click to download full resolution via product page](#)

Caption: Flash Column Chromatography Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. odr.chalmers.se [odr.chalmers.se]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
- 4. Page loading... [guidechem.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Utility of (r)-Benzoyloxymethyl-oxirane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b083310#commercial-availability-and-suppliers-of-r-benzoyloxymethyl-oxirane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com